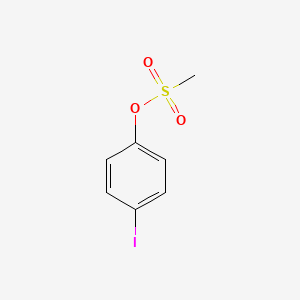
4-Iodophenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodophenyl methanesulfonate is an organic compound with the molecular formula C7H7IO3S It is a derivative of phenol where the hydrogen atom in the para position is replaced by an iodine atom and the hydroxyl group is substituted with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodophenyl methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. Reactions are often performed in solvents like toluene or ethanol under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl methanesulfonates with various functional groups replacing the iodine atom.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
4-Iodophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the methanesulfonate group.
Mechanism of Action
The mechanism of action of 4-iodophenyl methanesulfonate involves the reactivity of the methanesulfonate ester group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles.
Comparison with Similar Compounds
4-Iodophenol: Similar structure but lacks the methanesulfonate group. It is less reactive in nucleophilic substitution reactions.
4-Bromophenyl methanesulfonate: Similar reactivity but with a bromine atom instead of iodine. It may have different reactivity and selectivity in certain reactions.
4-Chlorophenyl methanesulfonate: Another halogenated analog with chlorine.
Uniqueness: 4-Iodophenyl methanesulfonate is unique due to the presence of both the iodine and methanesulfonate groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain coupling reactions and nucleophilic substitutions.
Properties
Molecular Formula |
C7H7IO3S |
|---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
(4-iodophenyl) methanesulfonate |
InChI |
InChI=1S/C7H7IO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
YBXBPVLFQZZHOX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


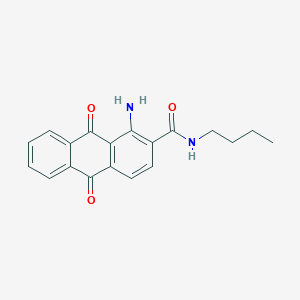
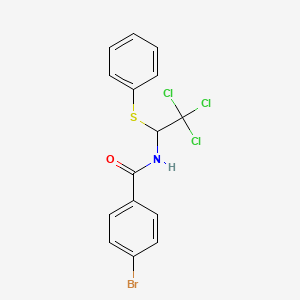
![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
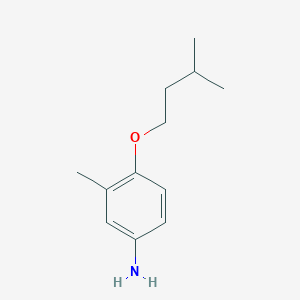
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)

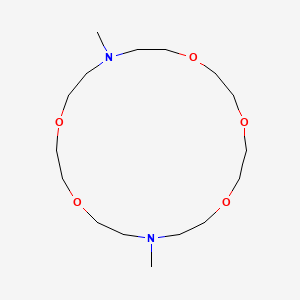
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)

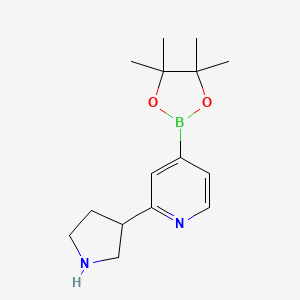
![Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-](/img/structure/B11709824.png)
